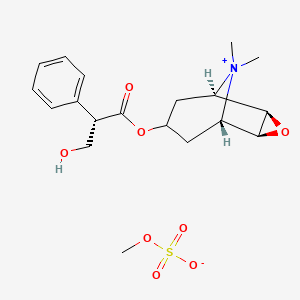

Methylscopolammonium methylsulfate

Description

Historical Trajectory of Research on Quaternary Ammonium (B1175870) Anticholinergics

The exploration of anticholinergic compounds dates back to the late 19th century, with the discovery of their effectiveness in conditions like Parkinson's disease. nih.gov This initial success spurred further development and led to a deeper understanding of the cholinergic system, including its muscarinic and nicotinic branches. nih.gov Early anticholinergic drugs, such as atropine (B194438) and scopolamine (B1681570), are tertiary amines. While effective, their chemical structure allows them to readily cross the blood-brain barrier, leading to central nervous system side effects.

This limitation drove the development of quaternary ammonium anticholinergics. By adding a fourth organic group to the nitrogen atom, these compounds acquire a permanent positive charge. mdpi.com This structural modification makes them less lipid-soluble and, therefore, less likely to penetrate the blood-brain barrier. gpnotebook.com This key innovation allowed for the development of peripherally acting antimuscarinic agents, which could target receptors in organs like the gut and lungs with reduced central side effects. gpnotebook.com This class of compounds, which includes Methylscopolammonium methylsulfate (B1228091), enabled researchers to dissect the peripheral actions of the parasympathetic nervous system with greater precision.

| Compound Name | Primary Research or Clinical Application |

|---|---|

| Ipratropium (B1672105) bromide | Treatment of chronic obstructive pulmonary disease (COPD) gpnotebook.com |

| Hyoscine butylbromide | Treatment of abdominal cramping and pain drugbank.com |

| Propantheline bromide | Treatment of gastrointestinal hypermotility and peptic ulcers gpnotebook.com |

| Poldine methylsulfate | Previously used for peptic ulcers gpnotebook.com |

Methylscopolammonium Methylsulfate as a Muscarinic Cholinergic Antagonist in Fundamental Research

Methylscopolammonium methylsulfate functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. nih.gov It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these receptors, thereby blocking the transmission of parasympathetic nerve impulses. nih.govdrugbank.com This mechanism of action is foundational to its use in research to inhibit cholinergic activity in a controlled manner.

A critical application of this compound, often in its radiolabeled form (N-[3H]methylscopolamine or [3H]NMS), is in radioligand binding assays to characterize muscarinic receptors. nih.govnih.gov These assays have been instrumental in identifying and differentiating various muscarinic receptor subtypes (e.g., M1, M2, M3). For instance, research has utilized [3H]NMS to label non-M1 and non-M2 receptor sites in the rat brain, helping to elucidate the distribution and pharmacological profile of other subtypes, likely m3 and m4. nih.gov Kinetic studies comparing the binding of [3H]NMS and the M1-selective antagonist pirenzepine (B46924) in different brain regions and the heart have helped to classify distinct receptor populations based on their binding affinities. nih.gov

| Study Focus | Key Finding | Reference |

|---|---|---|

| Characterization of non-M1, non-M2 receptors in rat brain | [3H]NMS was used to label a predominant population of muscarinic sites distinct from M1 and M2 receptors, corresponding to the distribution of m3 and m4 mRNA. | nih.gov |

| Identification of muscarinic receptor classes in rat CNS and heart | Equilibrium and kinetic binding studies with [3H]NMS and pirenzepine suggested the existence of three classes of receptors with different affinities for these ligands. | nih.gov |

| Determination of radioligand specific activity | A discrepancy was found between the manufacturer's specified and the experimentally determined specific activity of [3H]NMS, attributed to racemization of the label. | nih.gov |

Significance of Methylscopolammonium Methylsulfate as a Pharmacological Probe

The primary significance of Methylscopolammonium methylsulfate as a pharmacological probe lies in its peripheral selectivity. Its quaternary ammonium structure imparts a positive charge and reduces lipid solubility, which severely restricts its passage across the blood-brain barrier (BBB). gpnotebook.com This property allows researchers to investigate the effects of muscarinic receptor blockade in the peripheral nervous system without the confounding influence of central anticholinergic effects.

A compelling example of its utility as a probe is in studies investigating the integrity of the BBB. In one study, researchers examined whether microwave exposure could disrupt the BBB. They used two forms of scopolamine: the tertiary amine scopolamine hydrobromide, which crosses the BBB, and the quaternary ammonium derivative, methylscopolamine bromide, which does not. nih.gov While scopolamine hydrobromide produced expected memory deficits, methylscopolamine bromide had no effect on maze performance in exposed rats, indicating that the BBB was not compromised by the microwave exposure. nih.gov This demonstrates how the compound can be used as a negative control to confirm the peripheral site of action and the integrity of the BBB. Although generally considered peripherally acting, some research in squirrel monkeys suggests that at very high doses, it may cross the blood-brain barrier and produce behavioral effects. nih.gov

Overview of Research Domains Utilizing Methylscopolammonium Methylsulfate

The application of Methylscopolammonium methylsulfate as a research tool spans several domains, primarily focused on organ systems with significant parasympathetic innervation.

Gastrointestinal Research: A major area of investigation has been the gastrointestinal tract. Muscarinic antagonists inhibit contractions of the gastrointestinal tract and reduce gastric secretions. mdpi.com Research in this area has explored the role of muscarinic receptors in gastric acid secretion, motility, and the pathophysiology of conditions like peptic ulcers.

Respiratory Research: Inhaled antimuscarinic agents are a cornerstone therapy for COPD. nih.gov While other quaternary ammonium compounds like ipratropium and tiotropium (B1237716) are more common clinically, methylscopolamine has been part of the broader research effort to understand the role of cholinergic mechanisms in bronchoconstriction and airway inflammation. nih.gov

Neuroscience: In neuroscience, its primary role is to study peripheral cholinergic mechanisms. For example, research into peripheral neuropathy has utilized selective muscarinic antagonists to demonstrate that blocking M1 receptors can be neuroprotective, preventing or reversing nerve damage in various rodent models. nih.gov

Receptor Pharmacology: As detailed in section 1.2, radiolabeled N-methylscopolamine is a standard tool in receptor binding assays for quantifying muscarinic receptors and determining the binding affinities of new, unlabeled drug candidates. nih.govnih.govoncodesign-services.com

Properties

CAS No. |

18067-13-5 |

|---|---|

Molecular Formula |

C19H27NO8S |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;methyl sulfate |

InChI |

InChI=1S/C18H24NO4.CH4O4S/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-5-6(2,3)4/h3-7,12-17,20H,8-10H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1 |

InChI Key |

KHMGIQHRSVLFQG-OZVSTBQFSA-M |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |

Other CAS No. |

18067-13-5 |

Related CAS |

13265-10-6 (Parent) |

Synonyms |

Bromide, N-Methylscopolamine DD 234 DD-234 DD234 Hyoscine Methiodide Hyoscine Methobromide Iodide, N-Methylscopolamine Methiodide, Hyoscine Methobromide, Hyoscine Methscopolamine Methylbromide, Scopolamine Methylchloride, N-Methylscopolamine Methylscopolamine Nitrate Methylscopolammonium Methylsulfate Methylsulfate, Methylscopolammonium Methylsulfate, N-Methylscine Methylsulfate, N-Methylscopolamine N Methylscine Methylsulfate N Methylscopolamine N Methylscopolamine Bromide N Methylscopolamine Iodide N Methylscopolamine Methylchloride N Methylscopolamine Methylsulfate N Methylscopolamine Nitrate N-Methylscine Methylsulfate N-Methylscopolamine N-Methylscopolamine Bromide N-Methylscopolamine Iodide N-Methylscopolamine Methylchloride N-Methylscopolamine Methylsulfate N-Methylscopolamine Nitrate Nitrate, Methylscopolamine Nitrate, N-Methylscopolamine Scopolamine Methylbromide Skopyl Ulix |

Origin of Product |

United States |

Synthetic and Structural Approaches for Research Grade Methylscopolammonium Methylsulfate

Chemical Synthesis Methodologies for Methylscopolammonium Methylsulfate (B1228091)

The synthesis of research-grade Methylscopolammonium methylsulfate is primarily achieved through the quaternization of scopolamine (B1681570). This process involves the reaction of the tertiary amine in the scopolamine molecule with a methylating agent, resulting in the formation of a quaternary ammonium (B1175870) salt.

A common and effective methylating agent for this transformation is dimethyl sulfate (B86663). The reaction is typically carried out in an appropriate organic solvent, such as acetone (B3395972) or acetonitrile (B52724), at a controlled temperature to ensure the selective formation of the desired N-methylated product. The lone pair of electrons on the nitrogen atom of the tropane (B1204802) ring in scopolamine acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. This results in the formation of the methylscopolammonium cation and the methylsulfate anion.

The reaction progress can be monitored using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is typically isolated by precipitation or crystallization, followed by purification through recrystallization to obtain the compound in high purity suitable for research applications.

| Reactants | Reagent | Product | Reaction Type |

| Scopolamine | Dimethyl sulfate | Methylscopolammonium methylsulfate | Quaternization (N-methylation) |

Design and Synthesis of Methylscopolammonium Methylsulfate Derivatives for Specific Research Applications

The design and synthesis of derivatives of Methylscopolammonium methylsulfate are driven by the need to probe specific aspects of muscarinic receptor function and to develop more selective pharmacological tools. Modifications can be made to various parts of the molecule, including the quaternary ammonium head, the ester side chain, and the tropane scaffold.

For instance, altering the alkyl group on the nitrogen atom can influence the compound's affinity and selectivity for different muscarinic receptor subtypes. The synthesis of a series of N-alkyl scopolamine analogs, where the methyl group is replaced by larger alkyl chains, allows for the investigation of the steric requirements of the receptor's binding pocket.

Furthermore, modifications to the ester side chain, such as the introduction of different aromatic or aliphatic groups, can impact the compound's potency and efficacy. The synthesis of these derivatives often follows a similar quaternization strategy as for Methylscopolammonium methylsulfate, starting from the appropriately modified scopolamine analog.

| Derivative Type | Modification Site | Potential Research Application |

| N-alkyl analogs | Quaternary ammonium head | Investigating steric hindrance at the receptor binding site |

| Ester side-chain analogs | Ester group | Probing ligand-receptor interactions and modulating potency |

| Tropane ring modified analogs | Bicyclic scaffold | Studying the role of the scaffold in receptor recognition |

Structural Analysis of Methylscopolammonium Methylsulfate and Related Cholinergic Antagonists

The three-dimensional structure of Methylscopolammonium methylsulfate is fundamental to its interaction with muscarinic receptors. Like other tropane alkaloids, it possesses a rigid bicyclic tropane ring system. The presence of the quaternary ammonium group confers a permanent positive charge, which is a key feature for its interaction with the anionic site of the muscarinic receptor.

Structural analysis using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the conformation of the molecule. The orientation of the ester side chain relative to the tropane ring is particularly important for its binding affinity.

In comparison to its parent molecule, scopolamine, the addition of the methyl group at the nitrogen atom in Methylscopolammonium methylsulfate restricts its ability to cross the blood-brain barrier, making it a peripherally acting muscarinic antagonist. This is a crucial structural difference that dictates its pharmacological profile. Related cholinergic antagonists, such as ipratropium (B1672105) and tiotropium (B1237716), also feature a quaternary ammonium group and a similar tropane-based scaffold, highlighting the importance of this structural motif for muscarinic receptor antagonism. mdpi.com

| Compound | Key Structural Feature | Receptor Interaction |

| Methylscopolammonium methylsulfate | Quaternary ammonium group | Ionic interaction with the anionic site of the receptor |

| Scopolamine | Tertiary amine | Can be protonated to interact with the anionic site |

| Ipratropium | Quaternary ammonium group | Similar ionic interaction as Methylscopolammonium methylsulfate |

| Tiotropium | Quaternary ammonium group | Similar ionic interaction as Methylscopolammonium methylsulfate |

Structure-Activity Relationships in Quaternary Ammonium Scopolamine Analogs

The study of structure-activity relationships (SAR) for quaternary ammonium scopolamine analogs provides valuable insights into the molecular determinants of their interaction with muscarinic receptors. The permanent positive charge of the quaternary ammonium group is a primary determinant of high-affinity binding to the orthosteric site of muscarinic receptors.

The size and nature of the alkyl group on the nitrogen atom significantly influence both affinity and selectivity. For instance, increasing the size of the N-alkyl substituent beyond a certain point can lead to a decrease in affinity due to steric hindrance within the receptor's binding pocket.

The ester side chain also plays a critical role in the SAR of these compounds. The presence of a hydroxyl group in the acyl moiety, as seen in the tropic acid portion of scopolamine, is important for hydrogen bonding interactions with the receptor. Furthermore, the stereochemistry at the chiral centers of the scopolamine molecule is crucial for its biological activity, with specific enantiomers often exhibiting significantly higher affinity.

The nature of the counter-ion, in this case, methylsulfate, is generally considered to have a minimal direct impact on the pharmacological activity of the compound at the receptor level, although it can influence its physicochemical properties such as solubility and stability.

| Structural Feature | Impact on Activity |

| Quaternary ammonium group | Essential for high-affinity binding to the muscarinic receptor |

| N-Alkyl substituent size | Modulates affinity and selectivity; steric hindrance can reduce affinity |

| Ester side chain | Contributes to binding through hydrogen bonding and hydrophobic interactions |

| Stereochemistry | Crucial for optimal receptor binding; specific enantiomers are more active |

Pharmacological Research: Mechanisms of Action and Receptor Interaction Dynamics

Muscarinic Acetylcholine (B1216132) Receptor Antagonism by Methylscopolammonium Methylsulfate (B1228091)

Methylscopolammonium methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating a cellular response.

The binding properties of Methylscopolammonium methylsulfate, typically studied using its radiolabeled form, [³H]N-methylscopolamine ([³H]NMS), have been extensively characterized. [³H]NMS is a classic high-affinity, non-selective muscarinic antagonist radioligand used to label mAChRs in various tissues and cell lines. nih.govnih.gov

Research demonstrates that the binding of [³H]NMS is specific, saturable, and of high affinity. nih.govnih.gov For instance, saturation experiments conducted on primary cultures of cerebellar granule cells revealed a high density of muscarinic receptors with a dissociation constant (KD) for [³H]NMS of 0.128 ± 0.01 nM . nih.gov The binding is linearly related to the concentration of receptor protein and can be displaced by other classical muscarinic antagonists in a manner consistent with the law of mass action, confirming a competitive interaction at a single class of sites. nih.govnih.gov The reliable binding characteristics of [³H]NMS have established it as a valuable tool for quantifying muscarinic receptor density and investigating the binding of other muscarinic ligands. nih.gov

There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), each with unique tissue distribution and signaling functions. While Methylscopolammonium methylsulfate is generally considered a non-selective antagonist, binding studies reveal some degree of variation in its affinity for the different subtypes.

Competition binding experiments, where various unlabeled antagonists are used to displace [³H]NMS from cells expressing specific human muscarinic receptor subtypes, are used to determine the affinity profile. Studies have identified the presence of both M2 and M3 receptor subtypes on cerebellar granule cells using this method. nih.gov In these studies, the M1-selective antagonist pirenzepine (B46924) displaced [³H]NMS with low affinity, whereas the M2/M3 antagonist 4-DAMP showed high affinity, and the M2-selective antagonist methoctramine (B27182) distinguished between high- and low-affinity sites, corresponding to M2 and M3 receptors, respectively. nih.gov

| Receptor Subtype | Reported Dissociation Constant (KD) / Inhibition Constant (Ki) | Cell/Tissue Type | Reference |

|---|---|---|---|

| General (Non-specified) | KD: 0.128 nM | Rat Cerebellar Granule Cells | nih.gov |

| M2 | Identified by high-affinity Ki for Methoctramine (31 nM) | Rat Cerebellar Granule Cells | nih.gov |

| M3 | Identified by low-affinity Ki for Methoctramine (2,620 nM) | Rat Cerebellar Granule Cells | nih.gov |

The interaction between a ligand and its receptor can be further understood by examining its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes driving the binding).

Kinetic studies have been instrumental in distinguishing between different classes of muscarinic receptors. Research on the binding of [³H]NMS in the rat central nervous system revealed that different receptor populations could be identified by their distinct dissociation rate constants (k_off). nih.gov This indicates that the stability of the ligand-receptor complex varies between receptor subtypes. nih.gov Furthermore, allosteric modulators have been shown to slow the dissociation of [³H]NMS from atrial muscarinic receptors, highlighting the complex kinetic regulation of this interaction. nih.gov

Thermodynamic analysis, which measures parameters such as enthalpy (ΔH) and entropy (ΔS) changes during binding, can provide insight into the molecular forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the formation of the drug-receptor complex. However, specific thermodynamic data for the binding of Methylscopolammonium methylsulfate to muscarinic receptors were not detailed in the reviewed literature.

Cellular and Subcellular Mechanisms of Anticholinergic Action

The binding of Methylscopolammonium methylsulfate to muscarinic receptors initiates a cascade of intracellular events, or rather, prevents the cascade that would normally be initiated by acetylcholine. These events are mediated by G protein-coupled receptor signaling pathways.

Muscarinic receptors are a class of G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, they undergo a conformational change that allows them to activate heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype.

M1, M3, and M5 Receptors: These subtypes preferentially couple to G proteins of the Gq/11 family. Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).

M2 and M4 Receptors: These subtypes couple to G proteins of the Gi/o family. Activation of Gi/o has two primary effects: the Gαi subunit inhibits the enzyme adenylate cyclase, and the Gβγ subunit can directly modulate ion channels, such as opening potassium channels. nih.gov

As a competitive antagonist, Methylscopolammonium methylsulfate blocks the action of acetylcholine at all these receptor subtypes. By binding to M1, M3, or M5 receptors, it prevents the activation of the Gq/11 pathway, thereby blocking the downstream generation of IP3, DAG, and the subsequent increase in intracellular calcium. By binding to M2 or M4 receptors, it prevents the activation of the Gi/o pathway, thus blocking the inhibition of adenylate cyclase and the modulation of associated ion channels. nih.gov

The enzyme adenylate cyclase, which synthesizes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a key effector in muscarinic receptor signaling. nih.gov The activity of adenylate cyclase is dually regulated by G proteins: it is stimulated by Gs and inhibited by Gi. nih.gov

The M2 and M4 muscarinic receptor subtypes, being coupled to Gi, mediate the inhibition of adenylate cyclase. nih.gov When acetylcholine binds to these receptors, the activated Gαi subunit reduces the catalytic activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels.

The effect of Methylscopolammonium methylsulfate on this pathway is one of disinhibition. By acting as an antagonist at M2 and M4 receptors, it prevents acetylcholine from binding and activating the inhibitory Gi protein. Consequently, in the presence of an agonist, Methylscopolammonium methylsulfate will block the agonist-induced decrease in adenylate cyclase activity. This is often studied experimentally by first stimulating adenylate cyclase directly with an agent like forskolin (B1673556) and then observing the ability of a muscarinic agonist to inhibit this stimulated activity. nih.govnih.govnih.gov The addition of Methylscopolammonium methylsulfate would prevent this inhibition, restoring adenylate cyclase activity to the forskolin-stimulated level.

Pharmacokinetic Research in Non Human Biological Systems

Absorption Dynamics of Methylscopolammonium Methylsulfate (B1228091) in Animal Models

| Animal Model | Route of Administration | Bioavailability (%) | Research Findings |

| Data not available | Oral | Data not available | Due to its chemical nature as a quaternary ammonium (B1175870) salt, gastrointestinal absorption is expected to be limited. |

Distribution Patterns within Non-Human Tissues and Organs

Following absorption or direct administration into the systemic circulation, the distribution of methylscopolammonium methylsulfate is largely restricted to peripheral tissues. Its quaternary structure significantly hinders its passage across the blood-brain barrier, leading to minimal concentrations in the central nervous system. Detailed quantitative tissue distribution studies in various animal models are not extensively documented in publicly accessible literature. The compound is expected to distribute to well-perfused organs, but specific tissue-to-plasma concentration ratios are not available.

| Animal Model | Tissue | Tissue-to-Plasma Ratio | Research Findings |

| Data not available | Various Organs | Data not available | Distribution is primarily limited to peripheral tissues, with negligible penetration into the central nervous system. |

Metabolic Pathways and Metabolite Identification of Methylscopolammonium Methylsulfate in Animal Models

Research in rat models has provided significant insights into the metabolic fate of methylscopolammonium methylsulfate. Following administration, the compound undergoes biotransformation to a limited extent. The primary metabolic pathway identified is hydrolysis of the ester bond, leading to the formation of scopolamine (B1681570) and subsequently other metabolites.

A study utilizing radiolabeled methylscopolammonium methylsulfate in rats identified several metabolites in urine and feces. The major metabolites resulted from the hydrolysis of the ester linkage and subsequent conjugation.

Table 1: Identified Metabolites of Methylscopolammonium Methylsulfate in Rats

| Metabolite | Chemical Transformation |

| Scopolamine | Hydrolysis of the ester bond |

| N-methylscopolamine | Demethylation |

| Aposcopolamine | Dehydration |

| Scopoline | Hydrolysis and rearrangement |

| Conjugated metabolites | Glucuronide or sulfate (B86663) conjugation of hydroxylated metabolites |

Excretion Profiles and Elimination Kinetics in Preclinical Species

The elimination of methylscopolammonium methylsulfate and its metabolites from the body occurs through both renal and fecal routes. Studies in rats have quantified the excretion pathways, providing a clear picture of its elimination kinetics.

Following parenteral administration in rats, a significant portion of the administered dose is excreted unchanged in the urine. This indicates that renal excretion is a major pathway for the elimination of the parent compound. The remainder is eliminated in the feces, comprising both unabsorbed drug (after oral administration) and metabolites that have been excreted into the bile.

Table 2: Excretion of Radioactivity after Administration of Labeled Methylscopolammonium Methylsulfate in Rats

| Route of Administration | Time Post-Administration (hours) | Cumulative Excretion in Urine (%) | Cumulative Excretion in Feces (%) | Total Excretion (%) |

| Intravenous | 24 | 75.3 | 12.1 | 87.4 |

| Intravenous | 48 | 78.5 | 15.2 | 93.7 |

| Oral | 24 | 8.2 | 80.5 | 88.7 |

| Oral | 48 | 9.1 | 85.3 | 94.4 |

The data indicates that after intravenous administration, the majority of the compound is excreted via the kidneys. In contrast, after oral administration, the low urinary excretion and high fecal excretion confirm its poor absorption from the gastrointestinal tract.

Analytical Methodologies for Methylscopolammonium Methylsulfate in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of methylscopolammonium methylsulfate (B1228091), providing powerful means to separate it from related substances and complex matrices. High-performance liquid chromatography (HPLC) is the most common approach, while gas chromatography (GC) can be used with specific modifications.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of non-volatile, polar compounds like methylscopolammonium methylsulfate. Reversed-phase (RP) HPLC methods are particularly prevalent. These methods utilize a non-polar stationary phase (like C18) and a polar mobile phase. Due to the ionic nature of methylscopolammonium methylsulfate, the mobile phase often requires careful pH control and the use of buffers to ensure good peak shape and retention.

For instance, a stability-indicating RP-HPLC method was developed for neostigmine (B1678181) methylsulfate, another quaternary ammonium (B1175870) compound, which is instructive for the analysis of methylscopolammonium methylsulfate. nih.govresearchgate.net This method employed a Kromasil C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) gradient, demonstrating the ability to separate the active pharmaceutical ingredient from its impurities and degradation products. nih.govresearchgate.net The use of a phosphate buffer helps to control the pH and minimize peak tailing, a common issue with basic compounds on silica-based columns. nih.gov Similarly, a green validated RP-HPLC method for tiemonium (B1683158) methyl sulfate (B86663) used a C18 column with an isocratic mobile phase of acetonitrile and an aqueous solution adjusted to pH 2.3 with orthophosphoric acid. researchgate.net

The selection of the detector is also a critical aspect. Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance, ensuring high sensitivity. researchgate.net For compounds lacking a strong chromophore, other detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be coupled with HPLC.

Interactive Data Table: HPLC Parameters for Quaternary Ammonium Compounds

| Parameter | Example 1: Neostigmine Methylsulfate nih.govresearchgate.net | Example 2: Tiemonium Methyl Sulfate researchgate.net |

| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Kinetex® C18 (100 mm × 4.6 mm, 2.6 µm) |

| Mobile Phase | Phosphate buffer (pH 3.0)/acetonitrile (gradient) | Acetonitrile/water with 0.1% orthophosphoric acid (pH 2.3) (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 215 nm | UV |

| Temperature | 30°C | Not Specified |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com However, due to the non-volatile and thermally labile nature of quaternary ammonium salts like methylscopolammonium methylsulfate, direct analysis by conventional GC is not feasible. To overcome this limitation, pyrolysis-gas chromatography (Py-GC) is often employed. nih.govscilit.com

In Py-GC, the sample is heated to a very high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. youtube.com These fragments are then introduced into the GC column for separation and subsequent detection, often by a mass spectrometer (MS). youtube.com The resulting pyrogram is a characteristic fingerprint of the original compound, which can be used for its identification and quantification. For quaternary ammonium compounds, pyrolysis in the GC injector typically results in the formation of tertiary amines and organic halides. nih.gov The separation and identification of these pyrolysis products allow for the characterization of the original quaternary ammonium cation and its corresponding anion. nih.gov

The conditions for pyrolysis, such as temperature and time, must be carefully controlled to ensure reproducible fragmentation. The GC parameters, including the type of column, temperature program, and carrier gas flow rate, are then optimized to achieve good separation of the pyrolysis products. nih.govunl.edu

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of methylscopolammonium methylsulfate. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure.

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of a wide range of compounds, including quaternary ammonium salts. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both quantification and structural confirmation. nih.gov For polar and charged molecules like methylscopolammonium methylsulfate, electrospray ionization (ESI) is the most common ionization technique, typically in the positive ion mode. nih.goveurl-pesticides.eu

Tandem mass spectrometry (MS/MS) provides even greater selectivity and structural information. In an MS/MS experiment, the precursor ion (in this case, the methylscopolammonium cation) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a characteristic fragmentation pattern that can be used for unambiguous identification. This technique is particularly useful for the analysis of complex mixtures and for distinguishing between isomers.

For example, LC-MS/MS methods have been developed for the analysis of other quaternary ammonium compounds, such as benzalkonium and paraquat, in biological matrices. nih.gov These methods often utilize mixed-mode or reversed-phase chromatography for separation, followed by ESI-MS/MS for detection and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed picture of the molecular framework of methylscopolammonium methylsulfate.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and coupling patterns of the signals in the ¹H NMR spectrum are all used to piece together the structure.

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. This technique is particularly useful for identifying the carbon skeleton and functional groups present.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further elucidate the connectivity of atoms within the molecule, providing unambiguous structural assignment.

Electrochemical Detection Methods in Bioanalytical Research

Electrochemical detection methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. While direct electrochemical detection of methylscopolammonium methylsulfate may be challenging, indirect methods or the use of biosensors can be explored.

For instance, research into biosensors for related compounds like scopolamine (B1681570) could pave the way for methods applicable to its quaternary ammonium derivatives. These biosensors might employ enzymes or specific recognition elements immobilized on an electrode surface. The interaction of the analyte with the biosensor would then generate a measurable electrical signal (e.g., a change in current or potential).

Furthermore, techniques like voltammetry could potentially be adapted for the determination of methylscopolammonium methylsulfate, possibly after a chemical derivatization step to introduce an electrochemically active moiety onto the molecule. The development of such methods would be particularly beneficial for applications in bioanalytical research where high sensitivity and selectivity are paramount.

Application of Analytical Techniques in Biological Matrix Quantification

The quantitative analysis of Methylscopolammonium methylsulfate, also known as N-butylscopolamine, in biological matrices is critical for pharmacokinetic and bioequivalence studies. Due to its chemical properties, highly sensitive and specific methods are required to detect the low concentrations typically found in plasma, serum, and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and widely used technique for this purpose.

Research has focused on optimizing sample preparation and chromatographic conditions to achieve high recovery and sensitivity. Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired sensitivity, sample cleanliness, and throughput requirements. For instance, while protein precipitation is a simpler and faster technique, solid-phase extraction often provides cleaner extracts and higher recovery rates.

Various studies have successfully developed and validated methods for quantifying N-butylscopolamine in human plasma. These methods are essential for clinical trials and regulatory submissions, demonstrating the absorption, distribution, metabolism, and excretion of the compound.

One significant study developed an ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method for measuring N-butylscopolamine in human plasma. nih.gov This method utilized a simple protein precipitation step for sample cleanup, which is advantageous for high-throughput analysis. nih.gov The analysis was performed on a C18 column, and the method was validated to be linear over a concentration range of 0.03 to 10.00 ng/mL, with a lower limit of quantitation (LLOQ) of 0.03 ng/mL. nih.gov This high sensitivity is crucial for pharmacokinetic studies where plasma concentrations can be very low. nih.govnih.gov The mean analytical recovery for N-butylscopolamine was reported to be 94%, indicating the efficiency of the extraction process. grupomarista.org.br

Another study employed ultra high-performance liquid chromatography (UHPLC-MS/MS) for the determination of N-butylscopolamine in human plasma, opting for a liquid-liquid extraction process with dichloromethane. nih.govunifesp.br This method demonstrated linearity in the range of 1 to 1000 pg/mL, showcasing exceptional sensitivity. nih.govunifesp.br The successful application of this method in a bioequivalence study of two different formulations highlights its reliability and robustness for clinical research. nih.gov

Further advancements in sample preparation have been explored to enhance method performance. A study using UHPLC-ESI-MS/MS with solid-phase extraction (SPE) for plasma sample cleanup reported a linearity range of 5 to 500 pg/mL. annexpublishers.com The use of SPE is noted as an improvement over protein precipitation and liquid-liquid extraction techniques used in other methods. annexpublishers.com

The simultaneous analysis of Methylscopolammonium methylsulfate with other drugs has also been addressed. A sensitive LC-MS/MS method was developed for the concurrent assessment of Hyoscine N-butyl bromide (HBB) and ketoprofen (B1673614) in spiked human serum and urine. nih.gov This method is particularly useful for studies involving combination therapies. The mean extraction recoveries for HBB were high, at 95.89% in spiked serum and 97.31% in spiked urine, demonstrating the method's accuracy across different biological matrices. nih.gov

The following tables summarize the key parameters from various validated analytical methods used for the quantification of Methylscopolammonium methylsulfate in biological fluids.

Table 1: LC-MS/MS Methods for Quantification of Methylscopolammonium Methylsulfate in Human Plasma/Serum

| Analytical Technique | Sample Preparation | Linearity Range | LLOQ/LOD | Mass Transition (m/z) | Reference |

|---|---|---|---|---|---|

| UPLC-ESI-MS/MS | Protein Precipitation | 0.03 - 10.00 ng/mL | 0.03 ng/mL (LLOQ) | 360.0 → 194.0 | nih.gov |

| UHPLC-MS/MS | Liquid-Liquid Extraction | 1 - 1000 pg/mL | Not Specified | 360.3 → 138.0 | nih.govunifesp.br |

| UHPLC-ESI-MS/MS | Solid-Phase Extraction | 5 - 500 pg/mL | 5 pg/mL (LOD) | 360 → 194 | annexpublishers.com |

Table 2: Recovery Data from Different Extraction Methods

| Biological Matrix | Sample Preparation | Mean Recovery (%) | Reference |

|---|---|---|---|

| Human Plasma | Protein Precipitation | 94% | grupomarista.org.br |

| Spiked Human Serum | Not Specified | 95.89% | nih.gov |

Applications of Methylscopolammonium Methylsulfate As a Research Tool in Biological Systems

In Vitro Experimental Models Utilizing Methylscopolammonium Methylsulfate (B1228091)

In vitro models provide a controlled environment to study the direct effects of pharmacological agents on cells and tissues, independent of systemic influences. Methylscopolammonium methylsulfate is frequently employed in these systems to investigate muscarinic receptor function and signaling pathways.

Cellular and Tissue Culture System Studies

While specific studies detailing the use of Methylscopolammonium methylsulfate in cellular and tissue culture systems are not extensively documented in publicly available research, its known mechanism of action as a muscarinic antagonist makes it a theoretically valuable tool. In cultured cells expressing muscarinic receptors, it could be used to:

Block acetylcholine-induced cellular responses: By competitively inhibiting the binding of acetylcholine (B1216132) to its receptors, Methylscopolammonium methylsulfate can be used to study the downstream signaling cascades, such as changes in intracellular calcium levels or cyclic nucleotide production.

Differentiate between muscarinic receptor subtypes: In cell lines engineered to express specific muscarinic receptor subtypes (M1-M5), this compound could help characterize the pharmacological profile of these receptors.

Investigate the role of the parasympathetic nervous system in cell function: In co-culture systems, for instance, of neurons and smooth muscle cells, it could be used to block the effects of neuronally released acetylcholine on the muscle cells.

The application of Methylscopolammonium methylsulfate in these systems would allow for a precise dissection of the cellular mechanisms underlying parasympathetic regulation.

Isolated Organ and Tissue Preparations (e.g., smooth muscle, glandular tissues)

Isolated organ and tissue preparations are a cornerstone of pharmacological research, allowing for the study of drug effects on intact tissues. Methylscopolammonium methylsulfate and its related compounds have been instrumental in characterizing the role of muscarinic receptors in various organs.

One area of significant research has been its effect on smooth muscle contractility. For instance, in studies utilizing isolated strips of human fallopian tube smooth muscle, the related compound hyoscine-N-butyl bromide has been shown to have a significant relaxant effect on tissues pre-contracted with potassium chloride. This demonstrates its utility in investigating the mechanisms of smooth muscle relaxation and the role of cholinergic signaling in reproductive physiology.

In another study, the effects of hyoscine-N-butyl bromide were examined on isolated rat duodenum. The compound was shown to antagonize the contractions induced by acetylcholine, providing a clear demonstration of its antimuscarinic properties in the gastrointestinal tract. dergipark.org.tr Such studies are crucial for understanding the direct effects of muscarinic antagonists on gut motility.

| Tissue Preparation | Agonist Used | Effect of Methylscopolammonium Methylsulfate Analog | Research Focus |

| Human Fallopian Tube | Potassium Chloride | Relaxation | Investigation of smooth muscle relaxation |

| Rat Duodenum | Acetylcholine | Inhibition of Contraction | Characterization of antimuscarinic effects on gut motility |

These examples highlight the utility of Methylscopolammonium methylsulfate and its analogs in isolated tissue preparations to elucidate the physiological roles of muscarinic receptors and to screen for potential therapeutic agents.

In Vivo Non-Human Animal Model Research

In vivo animal models are essential for understanding the integrated physiological effects of a compound in a whole organism. Methylscopolammonium methylsulfate is widely used in such models to investigate the function of the peripheral autonomic nervous system.

Investigation of Autonomic Nervous System Regulation

As a peripherally acting muscarinic antagonist, Methylscopolammonium methylsulfate is an ideal tool for dissecting the roles of the parasympathetic nervous system in regulating various bodily functions without the confounding effects of central nervous system involvement.

The regulation of gastrointestinal motility is a complex process involving the interplay of the enteric nervous system and autonomic inputs. Animal studies have been pivotal in defining the role of cholinergic signaling in this process.

In conscious dogs, the administration of Methylscopolammonium methylsulfate has been shown to inhibit gastrointestinal motility. This effect is attributed to the blockade of muscarinic receptors on smooth muscle cells and within the enteric neural plexuses, which are responsible for mediating the pro-motility effects of acetylcholine.

A study on the effect of methscopolamine (B88490) bromide on gastric mucus and ulcer formation in rats demonstrated its potent anti-acetylcholine activity. nih.gov This highlights its utility in models of peptic ulcer disease and other disorders of gastric secretion and motility. Furthermore, a review of pharmacological studies on the related compound hyoscine butylbromide confirms its high affinity for muscarinic receptors on the smooth muscle cells of the gastrointestinal tract, leading to a spasmolytic effect. drugbank.com

| Animal Model | Parameter Measured | Effect of Methylscopolammonium Methylsulfate/Analog | Key Finding |

| Conscious Dogs | Gastrointestinal Motility | Inhibition | Demonstrates the importance of cholinergic signaling in gut motility |

| Rats | Gastric Mucus and Ulcer Formation | Protective | Highlights anti-secretory and motility-reducing effects |

Glandular secretions are largely under the control of the parasympathetic nervous system, with acetylcholine being the primary secretagogue. Methylscopolammonium methylsulfate is a valuable tool for investigating the mechanisms of glandular secretion.

Studies in various animal models have shown that systemic administration of Methylscopolammonium methylsulfate leads to a significant reduction in salivary and bronchial secretions. This is a direct consequence of the blockade of muscarinic receptors on the acinar cells of these glands. For example, a study on the effect of transdermally administered hyoscine methobromide in patients with duodenal ulcers noted a significant inhibition of nocturnal acid secretion. nih.gov While this was a human study, it reflects the well-established antisecretory effects of this class of drugs that have been extensively characterized in animal models. The common side effect of dry mouth further attests to its potent inhibition of salivary secretion. nih.gov

| Gland | Secretion | Effect of Methylscopolammonium Methylsulfate/Analog | Mechanism |

| Salivary Glands | Saliva | Reduction | Blockade of muscarinic receptors on acinar cells |

| Bronchial Glands | Mucus | Reduction | Blockade of muscarinic receptors on secretory cells |

| Gastric Glands | Gastric Acid | Reduction | Blockade of muscarinic receptors on parietal cells |

Cardiovascular Responses in Experimental Animals

Methylscopolammonium methylsulfate is frequently utilized in animal models to investigate the role of the parasympathetic nervous system in cardiovascular regulation. By blocking peripheral muscarinic receptors, it helps to elucidate the cholinergic influence on heart rate and blood pressure.

In conscious rabbits, the administration of methscopolamine sulphate, in combination with propranolol (B1214883), has been used to achieve combined cardiac blockade. This allows researchers to assess the relative contributions of the sympathetic and vagal nervous systems to heart rate variability nih.gov. Studies in rats have shown that chronic infusion of scopolamine (B1681570) methyl bromide, a peripheral muscarinic antagonist, leads to a sustained increase in heart rate and blood pressure nih.gov. This suggests a significant role for the parasympathetic nervous system in the long-term regulation of cardiovascular homeostasis.

Furthermore, research in conscious dogs has demonstrated that pretreatment with methylscopolamine did not prevent the increase in blood pressure induced by the acetylcholinesterase inhibitor tacrine (B349632) nih.gov. This finding indicates that the pressor effect of tacrine is mediated by central, rather than peripheral, muscarinic cholinoceptors nih.gov. In studies on restraint-induced tachycardia in rats, methylscopolamine was used to induce vagal blockade, helping to isolate the sympathetic component of the heart rate response to stress physiology.org.

| Experimental Animal | Compound | Key Findings on Cardiovascular Responses |

| Rabbits | Methscopolamine sulphate | Used in combination with propranolol to achieve combined cardiac blockade for studying heart rate variability. nih.gov |

| Rats | Scopolamine methyl bromide | Chronic infusion resulted in a sustained increase in heart rate and blood pressure. nih.gov |

| Dogs | Methylscopolamine | Did not block the pressor response to tacrine, indicating a central mechanism for tacrine's effect. nih.gov |

| Rats | Methylscopolamine | Induced vagal blockade to study sympathetic responses to restraint stress. physiology.org |

Exploration of Central Nervous System Cholinergic Pathways in Animal Models

A primary application of methylscopolammonium methylsulfate in neuroscience research is to differentiate between central and peripheral cholinergic effects. Due to its quaternary ammonium (B1175870) structure, it is hydrophilic and does not readily cross the blood-brain barrier, in contrast to its tertiary amine analog, scopolamine nih.govnih.gov. This property makes it an ideal tool for investigating the peripheral components of cholinergic responses and for confirming that behavioral or physiological changes observed with scopolamine are indeed centrally mediated.

In animal models of cognition, methylscopolamine is often used as a control agent in studies investigating the effects of scopolamine on learning and memory. Scopolamine is well-known to induce cognitive deficits, and by comparing its effects to those of methylscopolamine, researchers can attribute the observed impairments to the central blockade of muscarinic receptors nih.govnih.govnih.govmdpi.com.

For instance, studies in rats have shown that while scopolamine impairs performance in various cognitive tasks, methylscopolamine has minimal to no effect on these measures, suggesting that the cognitive deficits are not due to peripheral cholinergic blockade nih.gov. However, some research suggests that at higher doses, methscopolamine may cross the blood-brain barrier in some species, such as squirrel monkeys, and produce behavioral effects similar to scopolamine nih.gov.

| Animal Model | Cognitive Task | Effect of Scopolamine | Effect of Methylscopolamine | Implication |

| Rats | Various cognitive battery | Impaired performance | Minimal to no effect | Cognitive deficits are centrally mediated. nih.gov |

| Squirrel Monkeys | Fixed-ratio discrimination | Decreased response rates, increased errors | Similar effects to scopolamine at high doses | Potential for CNS penetration at high doses in this species. nih.gov |

In the context of neurological disorders with a cholinergic component, such as Alzheimer's disease, methylscopolammonium methylsulfate is a valuable tool. The scopolamine-induced model of cognitive impairment is widely used to screen potential therapeutic agents for Alzheimer's disease atlasofscience.orgkosfaj.orgfrontiersin.org. In these models, methylscopolamine can be used to confirm that the memory deficits are a result of central cholinergic dysfunction.

Furthermore, in research related to treatments for cognitive impairment, such as acetylcholinesterase inhibitors, there is a desire to mitigate the peripheral side effects of these drugs. Quaternary ammonium anti-cholinergic agents like methylscopolamine are explored for their potential to block these peripheral effects without interfering with the desired central actions of the primary therapeutic agent google.com.

Pharmacological Challenge Models in Non-Human Subjects

Methylscopolammonium methylsulfate is employed in pharmacological challenge models to induce specific physiological states in experimental animals, thereby allowing researchers to study the mechanisms of these states or to test the efficacy of novel therapeutic interventions. For example, by inducing vagal blockade, it can be used to create a model of sympathetically driven tachycardia physiology.org. This allows for the investigation of drugs that may modulate sympathetic activity.

In drug discrimination studies in rats, methylscopolamine has been used to assess the role of peripheral versus central cholinergic systems in the stimulus properties of drugs nih.gov. These studies have shown that methylscopolamine does not substitute for the discriminative stimulus effects of centrally acting anticholinergics, further highlighting its limited CNS activity nih.gov.

Research on Neurotransmitter System Interactions Beyond Muscarinic Receptors

While the primary action of methylscopolammonium methylsulfate is at muscarinic receptors, some research suggests potential interactions with other neurotransmitter systems, although these are generally considered to be indirect or secondary to its peripheral anticholinergic effects.

For instance, studies investigating the interaction between cholinergic and dopaminergic systems have utilized methylatropine (B1217387) (a closely related compound) to differentiate peripheral from central effects. One study found that the inhibition of methamphetamine-induced turning behavior by oxotremorine (B1194727) was not blocked by methylatropine, suggesting a central cholinergic-dopaminergic interaction nih.gov. In studies on stress-induced tachycardia, methylscopolamine was used to block vagal input to the heart, which then allowed for the investigation of the role of the serotonergic system (specifically 5-HT1A receptors) in modulating the sympathetic response physiology.org.

Development and Validation of Research Assays

Radiolabeled N-methylscopolamine, specifically N-[3H]methylscopolamine ([3H]NMS), is a widely used radioligand for the characterization and quantification of muscarinic acetylcholine receptors in various tissues. Its hydrophilic nature ensures that it primarily binds to cell surface receptors in intact cell preparations, making it an excellent tool for such studies nih.gov.

Assays using [3H]NMS have been developed and validated to study the density and affinity of muscarinic receptors in different biological preparations, including isolated cardiomyocytes and atrial membranes nih.govnih.gov. These radioligand binding assays are crucial for understanding the regulation of muscarinic receptors in both physiological and pathological conditions. The dissociation kinetics of [3H]NMS from these receptors have also been studied to understand the dynamics of antagonist-receptor interactions nih.gov.

Computational and Theoretical Studies Pertaining to Methylscopolammonium Methylsulfate

Molecular Modeling and Docking Simulations of Receptor Interactions

Molecular modeling and docking simulations have been pivotal in understanding the interaction between methylscopolammonium and its primary targets, the muscarinic acetylcholine (B1216132) receptors (mAChRs). These computational techniques allow for the construction of three-dimensional models of the receptor and the simulation of how the ligand binds to it.

A significant area of research has been the development of homology models for the mAChR subtypes, particularly the M3 receptor. nih.gov Given the challenges in crystallizing G-protein-coupled receptors (GPCRs) like the mAChRs, homology modeling, which uses the crystal structure of a related protein (such as bovine rhodopsin) as a template, has been a valuable approach. nih.gov

Once a model of the receptor is built, molecular docking can be employed to predict the binding conformation of methylscopolammonium within the orthosteric binding site. In one such study, N-methylscopolamine was manually docked into a homology model of the human M3 muscarinic receptor. nih.gov This initial placement was guided by existing site-directed mutagenesis data that identified key residues involved in ligand binding. nih.gov

To further refine the docked pose and to simulate a more physiologically relevant environment, the receptor-ligand complex is often embedded in a lipid bilayer and subjected to molecular dynamics (MD) simulations. nih.gov These simulations model the movement of atoms over time, providing insights into the stability of the binding and the specific interactions that hold the ligand in place. For the M3 receptor model with N-methylscopolamine, MD simulations helped to refine the interactions within the binding pocket. nih.gov Such studies have suggested the importance of specific amino acid residues in modulating the binding affinity of the ligand. nih.gov

The following table summarizes key aspects of molecular modeling and docking studies involving N-methylscopolamine:

| Computational Technique | Receptor Model | Key Findings |

| Homology Modeling | Human M3 Muscarinic Acetylcholine Receptor | Construction of a 3D atomic resolution model based on the bovine rhodopsin template. nih.gov |

| Molecular Docking | Human M3 Muscarinic Acetylcholine Receptor | Manual docking of N-methylscopolamine into the orthosteric binding site, guided by mutagenesis data. nih.gov |

| Molecular Dynamics (MD) Simulations | M3 Receptor-N-methylscopolamine complex in a lipid bilayer | Refinement of the binding pose and identification of key residues potentially involved in ligand recognition and binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Antagonist Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. This approach is valuable in the design of new antagonists by identifying the key molecular features that influence their potency.

A comprehensive QSAR study has been conducted on a series of quaternary soft anticholinergics, which included N-methylscopolamine. nih.gov This research highlighted that a simple linear relationship between molecular properties and biological activity was insufficient for this class of compounds. Instead, a nonlinear model, specifically a linearized biexponential (LinBiExp) model, was found to be more appropriate. nih.gov This was due to the observed biphasic nature of the activity data when considered as a function of molecular size. nih.gov

The QSAR study revealed several important factors for the activity of these quaternary ammonium (B1175870) compounds:

Molecular Size: The bilinear behavior observed suggests that there are size limitations at the binding site of the muscarinic receptor. nih.gov

Stereospecificity: The stereochemistry of the compounds was confirmed to be a critical determinant of their activity. nih.gov

Presence of an Acid Moiety: The inclusion of an acid group in the molecule was found to significantly decrease or eliminate anticholinergic activity. nih.gov

These findings from QSAR studies provide a rational basis for the design of new antagonists with improved potency and selectivity. By understanding the structural requirements for optimal interaction with the muscarinic receptor, medicinal chemists can synthesize novel compounds with a higher probability of success.

Below is a table summarizing the key parameters and findings from the QSAR study on quaternary anticholinergics:

| QSAR Model | Compound Class | Key Descriptors | Major Findings |

| Linearized Biexponential (LinBiExp) | Quaternary soft anticholinergics (including N-methylscopolamine) | Molecular Volume | A bilinear relationship exists between molecular size and activity, indicating an optimal size for receptor binding. nih.gov |

| Stereoisomerism | Stereospecificity is crucial for potent antagonist activity. nih.gov | ||

| Presence of Acid Group | An acidic moiety is detrimental to the anticholinergic activity. nih.gov |

Predictive Computational Models for Pharmacological Profiles

In modern drug discovery, predictive computational models play a crucial role in assessing the likely pharmacological profile of a compound before it undergoes extensive experimental testing. These in silico models can predict a range of properties, including absorption, distribution, metabolism, and excretion (ADMET), as well as potential biological activities.

For methylscopolammonium methylsulfate (B1228091), its established pharmacological class is an anticholinergic agent that acts as a cholinergic antagonist. nih.gov Computational models can be used to predict the physicochemical properties that contribute to its pharmacokinetic profile. As a quaternary ammonium compound, methylscopolammonium has a permanent positive charge, which is known to limit its ability to cross the blood-brain barrier. In silico models can quantify properties such as lipophilicity (LogP) and polar surface area, which are key determinants of membrane permeability.

Various computational platforms and methodologies are available to predict the ADMET properties of small molecules:

Physiologically Based Pharmacokinetic (PBPK) Models: These models can simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on its physicochemical properties and physiological parameters. nih.gov

Machine Learning Models: By training algorithms on large datasets of compounds with known pharmacological and pharmacokinetic properties, machine learning models can predict the profiles of new molecules. mdpi.com

Toxicity Prediction: In silico models can identify potential toxicological liabilities by comparing the structure of a compound to known toxicants. mdpi.com

The use of these predictive models allows for the early identification of compounds with potentially unfavorable pharmacological profiles, thereby saving time and resources in the drug development process.

The following table outlines the types of predictive computational models and their applications in assessing the pharmacological profile of a compound like methylscopolammonium methylsulfate:

| Model Type | Predicted Properties | Relevance to Methylscopolammonium Methylsulfate |

| ADMET Models | Absorption, Distribution, Metabolism, Excretion, Toxicity | Prediction of oral bioavailability, distribution into various tissues, metabolic pathways, and potential toxicities. mdpi.commdpi.com |

| PBPK Models | Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) | Simulation of the time course of the drug in the body to anticipate its in vivo behavior. nih.gov |

| Bioactivity Prediction | Potential biological targets and activities | Confirmation of anticholinergic activity and screening for potential off-target effects. mdpi.com |

In Silico Exploration of Methylscopolammonium Methylsulfate's Interactions with Biological Targets

In silico exploration of a compound's interaction with its biological targets provides a detailed view of the molecular recognition process. For methylscopolammonium methylsulfate, the primary biological targets are the subtypes of muscarinic acetylcholine receptors. nih.gov

Computational analysis can be employed to investigate the binding of methylscopolammonium to these receptors at an atomic level. As discussed in the molecular modeling section, docking simulations can predict the preferred binding pose of the ligand within the receptor's binding site. nih.gov These simulations can reveal key intermolecular interactions, such as:

Ionic Interactions: The positively charged quaternary ammonium group of methylscopolammonium is expected to form a strong ionic bond with a negatively charged amino acid residue in the binding pocket, such as an aspartate residue, which is conserved across many aminergic GPCRs.

Hydrogen Bonds: The hydroxyl and ester groups of the scopolamine (B1681570) backbone can form hydrogen bonds with polar residues in the receptor.

Hydrophobic Interactions: The phenyl ring and other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar residues.

Beyond simply predicting the binding mode, in silico methods can also be used to estimate the binding affinity of a ligand for its target. While these calculations can be computationally intensive, they provide a theoretical basis for understanding the potency of a drug.

Furthermore, computational approaches can be used to explore the selectivity of methylscopolammonium for different muscarinic receptor subtypes. By building models of the various subtypes and comparing the predicted binding energies and interaction patterns, it is possible to gain insights into the structural basis of subtype selectivity.

The table below summarizes the in silico methods used to explore interactions with biological targets and their specific applications to methylscopolammonium methylsulfate:

| In Silico Method | Biological Target | Insights Gained |

| Molecular Docking | Muscarinic Acetylcholine Receptors | Prediction of the binding orientation and key intermolecular interactions (ionic, hydrogen bonding, hydrophobic). nih.gov |

| Molecular Dynamics | Muscarinic Acetylcholine Receptors | Assessment of the stability of the ligand-receptor complex and the dynamics of the binding pocket. nih.gov |

| Binding Free Energy Calculations | Muscarinic Acetylcholine Receptors | Estimation of the binding affinity and understanding the thermodynamic drivers of binding. |

| Comparative Modeling | Muscarinic Receptor Subtypes | Investigation of the structural basis for subtype selectivity. |

Future Directions and Emerging Research Avenues for Methylscopolammonium Methylsulfate Studies

Advanced Methodologies in Receptor Characterization

A complete understanding of the pharmacological profile of Methylscopolammonium methylsulfate (B1228091) necessitates a detailed characterization of its interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs) at a molecular level. While radioligand binding assays using tritiated N-methylscopolamine ([³H]-NMS) have been foundational in determining receptor affinity and subtype selectivity, future research will increasingly rely on more advanced biophysical and imaging techniques. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM): The recent revolution in cryo-EM offers an unprecedented opportunity to visualize the high-resolution three-dimensional structure of Methylscopolammonium methylsulfate in complex with different mAChR subtypes. Such studies can reveal the precise binding pocket, the key amino acid residues involved in the interaction, and the conformational changes induced in the receptor upon binding. A 2025 preprint described the use of cryo-EM to determine the structure of the M5 mAChR, highlighting the power of this technique to elucidate the structural basis of ligand-receptor interactions. biorxiv.orgbiorxiv.org

Super-Resolution Microscopy: Techniques such as direct stochastic optical reconstruction microscopy (dSTORM) and other forms of super-resolution imaging can be employed to visualize the nanoscale organization of mAChRs on the cell surface in response to Methylscopolammonium methylsulfate. nih.govnih.gov These methods could be used to investigate whether the compound induces receptor clustering, internalization, or changes in localization within specific membrane microdomains, providing dynamic insights into its cellular mechanism of action.

In Vivo Receptor Occupancy Studies: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can quantify the extent to which a drug binds to its target receptor in the living brain and peripheral tissues. nih.govnih.gov The development of a suitable radiolabeled form of Methylscopolammonium methylsulfate for PET would enable researchers to measure its receptor occupancy in real-time in animal models and potentially in human subjects. This would provide invaluable information on the relationship between administered dose, receptor engagement, and physiological or behavioral outcomes.

Integration with Multi-Omics Approaches in Animal Models

To move beyond receptor-level interactions and understand the broader physiological consequences of Methylscopolammonium methylsulfate administration, future research should integrate multi-omics approaches in animal models. This will allow for an unbiased and comprehensive assessment of the molecular changes induced by the compound across different biological systems.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to profile changes in gene expression in relevant tissues (e.g., smooth muscle, exocrine glands, specific brain regions if the blood-brain barrier is bypassed) following treatment with Methylscopolammonium methylsulfate. This could identify novel signaling pathways and downstream effector genes that are modulated by muscarinic receptor blockade.

Proteomics: Mass spectrometry-based proteomics can provide a global analysis of protein expression and post-translational modifications. This would complement transcriptomic data by confirming changes at the protein level and identifying alterations in protein phosphorylation, glycosylation, or other modifications that are critical for cellular signaling.

Metabolomics: By analyzing the global profile of small molecule metabolites in biological fluids and tissues, metabolomics can offer a functional readout of the physiological state of an organism. nih.gov In the context of Methylscopolammonium methylsulfate, this could reveal shifts in metabolic pathways related to energy metabolism, neurotransmitter synthesis, or lipid signaling that are affected by muscarinic antagonism.

The integration of these "omics" datasets using bioinformatic and machine learning approaches can provide a systems-level understanding of the compound's mechanism of action and may uncover previously unknown biological functions or off-target effects. nih.gov

Novel Applications in Systems Neuroscience Research

While Methylscopolammonium methylsulfate is primarily known for its peripheral effects due to its limited ability to cross the blood-brain barrier, it can be a valuable tool in systems neuroscience research when administered directly into the central nervous system or in studies focused on the peripheral nervous system's influence on brain function.

Dissecting Neural Circuits with Optogenetics and Chemogenetics: The combination of pharmacology with precise neural circuit manipulation techniques such as optogenetics and chemogenetics holds immense potential. nih.govnih.govresearchgate.net For example, Methylscopolammonium methylsulfate could be used to block muscarinic transmission globally or within a specific peripheral ganglion, while optogenetic or chemogenetic tools are used to activate or inhibit specific neuronal populations. This would allow researchers to dissect the contribution of muscarinic signaling to the function of defined neural circuits underlying specific behaviors or physiological processes.

Mapping the Peripheral-Central Nervous System Interface: By selectively blocking peripheral muscarinic receptors, Methylscopolammonium methylsulfate can be used to investigate how sensory information from the body influences brain activity and behavior. This is particularly relevant for studying the gut-brain axis and the role of visceral afferent signaling in mood, cognition, and motivation.

Development of Enhanced Research Probes Based on the Methylscopolammonium Methylsulfate Scaffold

The chemical structure of Methylscopolammonium methylsulfate serves as an excellent scaffold for the development of more sophisticated research probes to study muscarinic receptors.

Fluorescent Probes: The synthesis of fluorescently labeled derivatives of Methylscopolammonium methylsulfate would enable the direct visualization of muscarinic receptors in living cells and tissues using fluorescence microscopy. nih.gov These probes could be used for applications such as flow cytometry, high-content imaging, and tracking receptor dynamics in real-time.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the Methylscopolammonium methylsulfate structure would create a photoaffinity probe. nih.govnih.gov Upon binding to the muscarinic receptor, this probe can be covalently cross-linked to the receptor by UV light. Subsequent proteomic analysis can then be used to identify the binding site and any interacting proteins with high precision.

Q & A

Q. What analytical methods are recommended for quantifying Methylscopolammonium methylsulfate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 0.05 mol·L⁻¹ potassium phosphate buffer (pH adjusted as needed) is a validated approach. This method ensures precise separation and quantification, with calibration curves established using reference standards. Ensure proper column equilibration and injection volume optimization to minimize variability .

Q. How should stability studies be designed to assess Methylscopolammonium methylsulfate under varying storage conditions?

Stability testing should evaluate degradation kinetics under controlled temperature, humidity, and light exposure. Parameters include pH stability (e.g., 5.0–6.5), preservative compatibility (e.g., methylparaben), and quantification of degradation products via HPLC. Accelerated stability studies at 40°C/75% relative humidity over 6 months can predict shelf-life .

Q. What protocols ensure accurate subsampling of Methylscopolammonium methylsulfate in particulate laboratory samples?

Use homogenization techniques to minimize particle size variation. Document subsampling methods (e.g., incremental sampling), equipment calibration, and error propagation analysis. Include pre-sampling treatments (e.g., drying) and validate homogeneity using statistical tools like ANOVA to ensure representativeness .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for Methylscopolammonium methylsulfate across pediatric and adult populations be resolved?

Employ population pharmacokinetic (PopPK) modeling to account for age-related metabolic differences. Key parameters include elimination half-life (e.g., 39–67 minutes) and clearance rates (10–14 mL/min/kg). Stratify data by demographic variables (e.g., hepatic enzyme activity) and validate models using bootstrapping or visual predictive checks .

Q. What experimental designs address drug-drug interaction risks involving Methylscopolammonium methylsulfate?

Conduct in vitro microsomal assays to identify cytochrome P450 interactions. Co-administer inhibitors/inducers (e.g., ketoconazole, rifampicin) and monitor changes in metabolite profiles. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to clinical scenarios .

Q. How can researchers optimize Methylscopolammonium methylsulfate’s delivery in nucleic acid transfection studies?

Formulate cationic liposomes using structural analogs like DOTAP methylsulfate, which enhances cellular uptake via electrostatic interactions with nucleic acids. Optimize lipid-to-DNA ratios and assess transfection efficiency using fluorescent reporter assays. Validate biocompatibility via cytotoxicity testing (e.g., MTT assays) .

Q. What statistical approaches mitigate bias in clinical trials evaluating Methylscopolammonium methylsulfate’s efficacy?

Implement randomized, double-blind designs with placebo or active controls. Use stratified randomization to balance covariates (e.g., age, renal function). Analyze time-to-event endpoints (e.g., neuromuscular recovery) via Kaplan-Meier curves and Cox proportional hazards models. Report confidence intervals and p-values with multiplicity adjustments .

Methodological Considerations

Q. How should researchers document analytical results to meet regulatory standards?

Include detailed protocols for sampling plans, instrument calibration, and quality control (e.g., reference standards, spike-recovery tests). Report total phosphate content using spectrophotometric assays (e.g., 1,2,4-aminonaphtholsulfonic acid method) and validate precision via inter-day reproducibility studies .

Q. What frameworks support meta-analysis of Methylscopolammonium methylsulfate’s dose-response relationships?

Use the PICO (Population, Intervention, Comparison, Outcome) framework to define inclusion criteria. Extract dose-response data from cohort or case-control studies and apply fixed/random-effects models. Assess heterogeneity via I² statistics and conduct sensitivity analyses to exclude outliers .

Q. How can workflow management systems (SWfMS) enhance reproducibility in Methylscopolammonium methylsulfate research?

Integrate provenance tracking to log experimental parameters (e.g., pH, temperature) and computational steps. Use asynchronous collaboration tools to version-control protocols and enable peer validation. Model user interactions via UML diagrams to streamline workflow modifications .

Retrosynthesis Analysis